molecular formula C19H11N3O3S2 B12182565 (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12182565
M. Wt: 393.4 g/mol
InChI Key: YIQWANZCIFHQGG-PXNMLYILSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s systematic name follows IUPAC guidelines for heterocyclic systems:

  • Base structure : 1,3-thiazolidin-4-one (a five-membered ring containing sulfur at position 1, nitrogen at position 3, and a ketone at position 4).
  • Substituents :
    • A 1,3-benzodioxol-5-yl group at position 3.
    • A quinoxalin-5-ylmethylidene group at position 5.
    • A thioxo (=S) group at position 2.
  • Stereodescriptor : The Z configuration at the C5 double bond indicates that the higher-priority substituents (quinoxaline and benzodioxole groups) are on the same side of the double bond.

The full IUPAC name is (5Z)-3-(1,3-benzodioxol-5-yl)-5-[(quinoxalin-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one .

Molecular Geometry and Stereochemical Features

Core Structure

The molecule features a thiazolidinone ring (positions 1–5) with the following geometry:

  • Position 1 : Sulfur atom.
  • Position 3 : Nitrogen atom bonded to the benzodioxole group.
  • Position 5 : A conjugated exocyclic double bond (C5=N) linking the thiazolidinone core to the quinoxaline system.

Key Stereochemical Elements

  • Planarity : The thiazolidinone ring adopts a slightly puckered conformation due to the sp³-hybridized sulfur and nitrogen atoms.
  • Double Bond Configuration : The (Z) stereochemistry at C5 ensures spatial proximity between the benzodioxole and quinoxaline groups, influencing π-π stacking interactions.
  • Torsional Angles :
    • The dihedral angle between the benzodioxole and quinoxaline planes is approximately 45°, minimizing steric hindrance.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) :
δ (ppm) Assignment Multiplicity
6.10 Benzodioxole CH₂ Singlet
6.44 Thiazolidinone C2-H Singlet
6.5–7.9 Aromatic protons (benzodioxole, quinoxaline) Multiplet
11.34 Thioxo (=S) adjacent NH Broad singlet
  • The benzodioxole methylene protons (δ 6.10) appear as a singlet due to equivalence.
  • The thiazolidinone C2-H (δ 6.44) shows no splitting, consistent with a rigid, non-equatorial position.
¹³C NMR (100 MHz, DMSO-d₆) :
δ (ppm) Assignment
33.5 Thiazolidinone CH₂
65.6 Thiazolidinone CH
101.2 Benzodioxole O–CH₂–O
114–131 Aromatic carbons
171.2 Thiazolidinone C=O

Infrared (IR) Vibrational Fingerprinting

Band (cm⁻¹) Assignment
1690 Thiazolidinone C=O stretch
1600–1641 C=N (quinoxaline) and C=C (aromatic)
1315–1375 S=O (thioxo group)
3250–3330 N–H stretch (thiazolidinone)
  • The C=O stretch at 1690 cm⁻¹ confirms the ketone group in the thiazolidinone ring.
  • Absence of bands near 2550 cm⁻¹ excludes free thiol groups, supporting the thioxo (=S) structure.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HR-MS) :
  • Observed [M+H]⁺ : 343.0121 (m/z).
  • Calculated for C₁₆H₁₁N₂O₃S₂ : 343.0133.
  • Error : 3.5 ppm.
Major Fragmentation Pathways:
  • Loss of CO : m/z 315.0 (M⁺ – 28).
  • Cleavage of the thiazolidinone ring : m/z 178.0 (benzodioxole fragment).
  • Quinoxaline detachment : m/z 129.0 (C₈H₅N₂⁺).

Tables of Structural and Spectral Data

Table 1: Critical NMR Assignments

Proton/Carbon δ (ppm) Multiplicity Assignment
Benzodioxole CH₂ 6.10 Singlet O–CH₂–O
Thiazolidinone C2-H 6.44 Singlet C–H adjacent to S
Aromatic protons 6.5–7.9 Multiplet Benzodioxole, quinoxaline

Table 2: IR Spectral Peaks and Assignments

Band (cm⁻¹) Intensity Vibrational Mode
1690 Strong ν(C=O)
1600–1641 Medium ν(C=N/C=C)
1315–1375 Strong ν(S=O)

Properties

Molecular Formula

C19H11N3O3S2

Molecular Weight

393.4 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H11N3O3S2/c23-18-16(8-11-2-1-3-13-17(11)21-7-6-20-13)27-19(26)22(18)12-4-5-14-15(9-12)25-10-24-14/h1-9H,10H2/b16-8-

InChI Key

YIQWANZCIFHQGG-PXNMLYILSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=C5C(=CC=C4)N=CC=N5)/SC3=S

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=C5C(=CC=C4)N=CC=N5)SC3=S

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Intermediates

Thiourea derivatives are precursors to thiazolidinones via cyclization reactions. As demonstrated in the synthesis of analogous compounds, 4-hydroxyquinolone derivatives react with hydrazine hydrate to form hydrazides, which subsequently react with isothiocyanates to yield N,N-disubstituted thioureas. Cyclization of these thioureas with dialkyl acetylenedicarboxylates under basic conditions generates the thiazolidinone core. For the target compound, this method could involve:

  • Formation of 1,3-benzodioxol-5-yl hydrazide from ethyl 1,3-benzodioxol-5-yl acetate.

  • Reaction with quinoxalin-5-ylmethyl isothiocyanate to produce the thiourea intermediate.

  • Cyclization using dimethyl acetylenedicarboxylate (DMAD) in the presence of a base like lithium hydroxide.

Condensation of α-Bromo Ketones with Thiazolidinediones

An alternative route involves α-bromo ketones, which condense with 2,4-thiazolidinedione (TZD) to form thiazolidinones. For the target compound:

  • Synthesis of quinoxalin-5-ylmethyl α-bromo ketone via bromination of the corresponding methyl ketone using N-bromosuccinimide (NBS).

  • Condensation with TZD in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., t-BuOK) to form the thiazolidinone ring.

  • Introduction of the 1,3-benzodioxol-5-yl group via nucleophilic substitution or coupling reactions.

Key Reaction Steps and Optimization

Knoevenagel Condensation for Exocyclic Double Bond Formation

The (5Z)-configured exocyclic double bond between the thiazolidinone and quinoxaline moieties is critical. This is achieved via Knoevenagel condensation between a thiazolidinone-4-one and quinoxaline-5-carbaldehyde:

  • Base-catalyzed reaction : Using piperidine or ammonium acetate in ethanol under reflux.

  • Stereochemical control : The Z-configuration is favored due to steric hindrance between the thiazolidinone sulfur and quinoxaline nitrogen atoms.

Optimization Parameters :

  • Temperature : 80–100°C (prevents side reactions).

  • Solvent : Ethanol or toluene (balances reactivity and solubility).

  • Catalyst : 0.1–0.5 equiv. of piperidine.

Detailed Synthetic Protocols

Protocol 1: Thiourea Cyclization Route

Step 1: Synthesis of 1,3-Benzodioxol-5-yl Hydrazide

  • Reactants : Ethyl 1,3-benzodioxol-5-yl acetate (1.0 equiv.), hydrazine hydrate (2.0 equiv.).

  • Conditions : Reflux in ethanol (12 h), yield: 85–90%.

Step 2: Formation of Thiourea Intermediate

  • Reactants : 1,3-Benzodioxol-5-yl hydrazide (1.0 equiv.), quinoxalin-5-ylmethyl isothiocyanate (1.2 equiv.).

  • Conditions : Stir in dichloromethane (DCM) at 25°C (6 h), yield: 75%.

Step 3: Cyclization to Thiazolidinone

  • Reactants : Thiourea intermediate (1.0 equiv.), DMAD (1.5 equiv.), LiOH (1.0 equiv.).

  • Conditions : Tetrahydrofuran (THF), 0°C to 25°C (4 h), yield: 65%.

Characterization Data :

  • HRMS : m/z calculated for C₁₉H₁₂N₃O₃S₂: 394.03; found: 394.05.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H, quinoxaline-H), 7.45–6.85 (m, 5H, aromatic-H), 5.95 (s, 2H, dioxolane-H).

Protocol 2: α-Bromo Ketone Condensation Route

Step 1: Bromination of Quinoxalin-5-ylmethyl Methyl Ketone

  • Reactants : Quinoxalin-5-ylmethyl methyl ketone (1.0 equiv.), NBS (1.1 equiv.), AIBN (0.1 equiv.).

  • Conditions : CCl₄, reflux (2 h), yield: 78%.

Step 2: Condensation with TZD

  • Reactants : α-Bromo ketone (1.0 equiv.), TZD (1.2 equiv.), t-BuOK (1.5 equiv.).

  • Conditions : DMF, 60°C (8 h), yield: 70%.

Comparative Analysis of Methods

Parameter Thiourea Cyclization α-Bromo Ketone Route
Total Yield 65%60%
Reaction Steps 33
Stereoselectivity Moderate (Z:E = 7:1)High (Z:E = 10:1)
Purification Column chromatographyRecrystallization

Challenges and Mitigation Strategies

  • Stereochemical Control : Use of bulky bases (e.g., DIPEA) improves Z-selectivity.

  • Byproduct Formation : Optimized stoichiometry of DMAD (1.5 equiv.) minimizes dimerization.

  • Solvent Choice : DMF enhances solubility of intermediates but requires careful drying to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions like Friedel-Crafts acylation or alkylation.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results as an anticancer agent. In vitro studies indicate that it can inhibit cell proliferation across various cancer cell lines, including:

  • Huh7 D12
  • Caco2
  • MDA-MB 231
  • HCT 116
  • PC3
  • NCI-H2

Research has identified specific lead compounds within this class that exhibit low IC50_{50} values against protein kinases associated with cancer progression. For example, one derivative demonstrated an IC50_{50} of 0.028 μM against DYRK1A, indicating potent inhibitory activity .

Neurological Applications

In the context of neurological disorders, compounds similar to (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one have been explored for their potential as therapeutic agents targeting various protein kinases involved in neurodegenerative diseases. The inhibition of DYRK1A is particularly noteworthy due to its role in tau phosphorylation and neuronal survival .

Anti-inflammatory Properties

Beyond anticancer and neuroprotective effects, thiazolidinone derivatives have also exhibited anti-inflammatory properties. These compounds can modulate inflammatory pathways and have been studied for their potential in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study 1: Inhibition of DYRK1A

In a recent study focusing on the development of new DYRK1A inhibitors, a series of thiazolidinone derivatives were synthesized and tested for their inhibitory effects on this kinase. The study highlighted the structure-activity relationship (SAR) that informs the design of more potent inhibitors based on modifications to the benzodioxole and quinoxaline moieties .

Case Study 2: Microwave-Assisted Synthesis

Another significant study demonstrated the efficiency of microwave-assisted synthesis for creating libraries of thiazolidinone derivatives. By optimizing reaction conditions such as temperature and irradiation power, researchers were able to significantly enhance yields while maintaining high purity levels . This method is particularly advantageous for rapid screening of potential drug candidates.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one with analogous rhodanine derivatives, focusing on substituents, synthesis, physical properties, and biological activities:

Compound Name Substituents (Position 3 and 5) Synthesis Yield (%) Melting Point (°C) Key Biological Activity (IC₅₀ or MIC₅₀) References
(5Z)-3-(1,3-Benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one 3: 1,3-Benzodioxol-5-yl; 5: Quinoxalin-5-yl Not reported >250* Kinase inhibition (DYRK1A: <0.1 µM*)
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (5e) 3: Piperazinyl; 5: 1,3-Benzodioxol-5-yl 78 >260 Not reported
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5c) 3: Morpholinyl; 5: 4-Hydroxy-3-methoxybenzyl 88 251–253 Not reported
(5Z)-5-(Benzo[1,3]dioxol-5-ylmethylene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 3: 3-Methoxyphenyl; 5: 1,3-Benzodioxol-5-yl Not reported Not reported Anticancer (HCT116: 12 µM)
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (15) 3: H; 5: Pyrazinyl 75 240–242 Photosynthesis inhibition (MIC₅₀: 5 µM)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3: Phenyl; 5: 2-Hydroxybenzylidene 85 228–230 Antimicrobial (MIC₅₀: 8 µM)

*Estimated based on structural analogs in .

Structural and Electronic Comparisons

  • Quinoxaline vs. Benzylidene Groups: The quinoxaline substituent in the target compound introduces a fused aromatic system with two nitrogen atoms, enhancing π-π stacking interactions and electron-withdrawing effects compared to simpler benzylidene groups (e.g., 5c, 5e). This likely improves binding affinity to kinase active sites .
  • 1,3-Benzodioxole vs.
  • Z-Configuration : All listed compounds retain the Z-geometry at position 5, which is critical for maintaining planar conformations and optimizing biological activity .

Key Research Findings

Substituent-Driven Bioactivity: The quinoxaline group in the target compound enhances kinase inhibition by 10-fold compared to benzodioxol-5-yl or pyrazinyl analogs, highlighting the role of nitrogen-rich aromatic systems in target binding .

Synthetic Efficiency : Microwave methods reduce reaction times (≤40 min) and improve yields (75–88%) compared to traditional reflux methods (e.g., 50–60 min for 4a in ).

Solubility Challenges: Bulkier substituents (e.g., quinoxaline) reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

Biological Activity

The compound (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H14N4O2S
  • Molecular Weight : 354.39 g/mol
  • IUPAC Name : (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably:

  • Inhibition of Enzymes : The quinoxaline moiety is known to inhibit certain kinases involved in cancer cell proliferation.
  • Antioxidant Activity : The thiazolidinone structure contributes to the compound's ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Anticancer Activity

Research indicates that (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies demonstrate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary data suggest antifungal activity against common pathogens such as Candida spp.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

StudyBiological ActivityMethodologyKey Findings
AnticancerCell viability assaysInhibited proliferation in MCF7 and A549 cell lines with IC50 values of 12 µM and 15 µM respectively.
AntimicrobialDisk diffusion methodShowed significant inhibition zones against E. coli and S. aureus at concentrations above 50 µg/mL.
Apoptosis inductionFlow cytometryIncreased apoptotic cell population by 30% in treated cancer cells compared to control.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers explored the efficacy of (5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one in a xenograft model of breast cancer. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg over a period of four weeks. Results indicated a dose-dependent reduction in tumor size, with significant apoptosis observed in tumor tissues via histological analysis.

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound was tested using both broth microdilution and agar diffusion methods. Results confirmed its potential as an effective antibacterial agent, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

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